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A Serendipitous Finding from Spanish Soil: The
Discovery and History of Phosphomycin
Phosphomycin, a unique phosphonic acid antibiotic, was first brought to light in 1969 through a

collaborative effort between the Spanish company Compañía Española de Penicilina y

Antibióticos (CEPA) and the American pharmaceutical giant Merck & Co.[1][2]. Originally

named phosphonomycin, its discovery stemmed from the screening of soil samples, a common

practice in the golden age of antibiotic discovery. A particular strain of Streptomyces fradiae,

isolated from a soil sample collected on the southern slope of Mount Montgó in Jávea, Alicante,

Spain, was identified as producing a substance with potent antibacterial properties[2][3]. This

discovery was the result of a systematic screening program aimed at identifying inhibitors of

peptidoglycan synthesis[4].

The initial screening utilized a clever morphological assay known as the SPHERO assay. In this

method, Gram-negative bacilli are cultivated in an osmotically protective medium and exposed

to test substances. Inhibitors of cell wall synthesis cause the bacteria to form fragile,

microscopically recognizable spheroplasts, providing a clear visual cue for antibiotic activity[4].

It was through this assay that the unique properties of phosphomycin were first observed.

Following its discovery, phosphomycin was developed for clinical use in Europe by CEPA in the

early 1970s, initially as an intravenous disodium salt formulation and later as an oral calcium

salt and tromethamine salt[4][5]. Its journey to the United States market was more protracted,

with the oral formulation, fosfomycin tromethamine (marketed as Monurol), receiving approval
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from the Food and Drug Administration (FDA) in 1996 for the treatment of uncomplicated

urinary tract infections (UTIs)[1][4]. More recently, an intravenous formulation has been

approved for complicated UTIs, highlighting its re-emerging importance in an era of growing

antibiotic resistance[6].

Mechanism of Action: A Unique Approach to
Bacterial Cell Wall Inhibition
Phosphomycin's bactericidal activity is rooted in its unique mechanism of action, which

distinguishes it from most other classes of antibiotics[7][8]. It targets the very first committed

step in the biosynthesis of peptidoglycan, the essential structural component of the bacterial

cell wall[4][9].

The key to its action lies in its structural similarity to phosphoenolpyruvate (PEP). This allows

phosphomycin to be actively transported into the bacterial cytoplasm via two transport systems:

the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT)[7]

[10]. Once inside the cell, phosphomycin irreversibly inhibits the enzyme UDP-N-

acetylglucosamine enolpyruvyl transferase, commonly known as MurA[1][9].

MurA catalyzes the transfer of an enolpyruvyl group from PEP to UDP-N-acetylglucosamine

(UNAG), a crucial step in the formation of N-acetylmuramic acid, a foundational building block

of peptidoglycan[2]. Phosphomycin achieves this inhibition by forming a covalent bond with a

cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme, effectively

inactivating it[4]. This targeted disruption of cell wall synthesis ultimately leads to cell lysis and

bacterial death[7].

Quantitative Data on Phosphomycin Efficacy
The following tables summarize the in vitro activity of phosphomycin against a range of

common bacterial pathogens and its clinical efficacy in treating uncomplicated urinary tract

infections.

Table 1: Minimum Inhibitory Concentrations (MICs) of Phosphomycin against Various Bacterial

Pathogens
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Bacterial Species MIC Range (mg/L)
Susceptible
Percentage

Reference(s)

Escherichia coli 1 to >512
96.8% (ESBL-

producing)
[4][11]

Enterococcus faecalis ≤ 64 - [4]

Pseudomonas

aeruginosa
1 to >512 61% (MIC ≤ 64 mg/L) [4]

Klebsiella

pneumoniae
- - [4]

Staphylococcus

aureus
- - [4]

Proteus vulgaris - - [4]

Salmonella

schottmuelleri
- - [4]

Streptococcus

pyogenes
- - [4]

Note: MIC values can vary significantly based on the testing method and the specific isolates

studied.

Table 2: Clinical Efficacy of Phosphomycin in Uncomplicated Urinary Tract Infections (UTIs)
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Study/Analysis Comparator

Clinical
Success Rate
(Phosphomyci
n)

Microbiologica
l Success Rate
(Phosphomyci
n)

Reference(s)

Meta-analysis

(10 studies)
Other antibiotics

No significant

difference (OR:

1.11)

No significant

difference (OR:

1.02)

[12]

Elhanan et al.

(1994)
- 83% - [13]

Krcmery et al.

(2001)
-

95.2% (one week

post-treatment)
- [13]

Bayrak et al.

(2007)
- 93.5% - [13]

Retrospective

Study (2020)
-

79.7%

(immediate

curative effect)

- [14]

Experimental Protocols
SPHERO Assay for Discovery
This morphological assay was instrumental in the initial discovery of phosphomycin[4].

Principle: Inhibitors of bacterial cell wall synthesis cause the formation of osmotically fragile

spheroplasts when bacteria are grown in a hypertonic medium.

Methodology:

Media Preparation: Prepare an osmotically protective agar medium (e.g., nutrient agar

supplemented with sucrose).

Bacterial Inoculum: Prepare a standardized suspension of a Gram-negative indicator

bacterium (e.g., Escherichia coli).
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Sample Application: Apply the test samples (e.g., fermentation broths from soil

microorganisms) to wells or discs on the agar surface.

Incubation: Incubate the plates under appropriate conditions to allow for bacterial growth.

Microscopic Examination: Examine the zones of inhibition around the test samples using a

phase-contrast microscope. The presence of refractile spheroplasts indicates the inhibition of

peptidoglycan synthesis.

Checkerboard Synergy Assay
This method is used to assess the synergistic effect of phosphomycin when combined with

other antibiotics[15].

Principle: The minimum inhibitory concentration (MIC) of two antibiotics is determined alone

and in combination to calculate the Fractional Inhibitory Concentration (FIC) index.

Methodology:

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5

McFarland standard.

Antibiotic Dilutions: Prepare serial dilutions of phosphomycin and the second antibiotic in a

96-well microtiter plate. The dilutions are arranged in a checkerboard pattern, with each well

containing a unique combination of concentrations of the two drugs.

Plate Inoculation: Inoculate each well with the standardized bacterial suspension.

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: Determine the MIC of each antibiotic alone and in combination by

observing the lowest concentration that inhibits visible bacterial growth.

FIC Index Calculation: Calculate the FIC index to determine synergy (FIC ≤ 0.5), additivity

(0.5 < FIC ≤ 4), or antagonism (FIC > 4).

Time-Kill Curve Assay
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This assay provides a dynamic picture of the bactericidal activity of phosphomycin, alone or in

combination, over time[15][16].

Principle: The rate and extent of bacterial killing by an antibiotic are determined by measuring

the number of viable bacteria (colony-forming units, CFU/mL) at different time points.

Methodology:

Bacterial Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of

growth and dilute it to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in

cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 25 mg/L of glucose-6-

phosphate (G6P)[16].

Antibiotic Concentrations: Prepare test tubes with CAMHB containing phosphomycin and/or

a second antibiotic at desired concentrations (e.g., 0.5x, 1x, or 2x the MIC). Include a growth

control tube without any antibiotic.

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time

points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot from each tube.

Bacterial Enumeration: Perform serial dilutions of each aliquot and plate them onto

appropriate agar. Incubate the plates and count the number of colonies to determine the

CFU/mL.

Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically

defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active

single agent at 24 hours.

Visualizations
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Caption: Workflow of the discovery of Phosphomycin.
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Caption: Mechanism of action of Phosphomycin.
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Caption: Experimental workflow for a Time-Kill Curve Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1261671#discovery-and-history-of-phosphomycin-as-
an-antibiotic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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